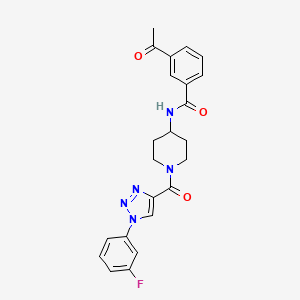

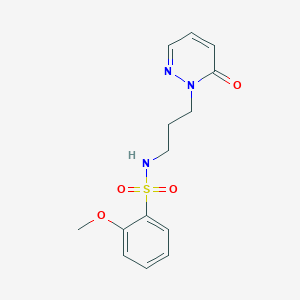

![molecular formula C14H13N3O B2556095 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-96-9](/img/structure/B2556095.png)

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[4,5-b]pyridine is a type of organic compound known as a heterocyclic aromatic compound. These compounds contain a ring structure containing at least one carbon atom and at least one other element (in this case, nitrogen) within the ring .

Molecular Structure Analysis

The molecular structure of a compound like “1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to an imidazole ring (a five-membered ring with three carbon atoms and two nonadjacent nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants involved. Pyridine and imidazole rings are both aromatic and relatively stable, but can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, compounds with pyridine and imidazole rings are stable and often soluble in organic solvents .Scientific Research Applications

Photophysical Properties and Fluorescence

- Intramolecular Charge Transfer and Proton Transfer in Photophysics : Studies on similar compounds have revealed insights into intramolecular charge transfer and proton transfer processes. For example, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs demonstrated complex photophysical behaviors like excited state intramolecular proton transfer and twisted intramolecular charge transfer emissions in different solvents, indicating potential applications in photophysical studies and as fluorescence dyes (Behera, Karak, & Krishnamoorthy, 2015).

Chemical Synthesis and Derivatives

- Synthesis of Imidazo[4,5-b]pyridine Derivatives : Research has been conducted on synthesizing various derivatives of imidazo[4,5-b]pyridines. For instance, the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives indicated potential applications in developing new compounds with various properties (Bukowski & Janowiec, 1996).

Biological and Medicinal Applications

- Biological Equivalence and Inotropic Activity : Imidazo[4,5-b]- and imidazo[4,5-c]pyridines have been examined for their inotropic and vasodilatory properties. Their structural differences, such as subtle changes in nitrogen position, dramatically affect their potency. This suggests potential applications in developing new drugs for conditions like congestive heart failure (Spitzer, Victor, Pollock, & Hayes, 1988).

Crystal Structure Analysis

- Crystal Structure and Analysis : The crystal structures of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl rings, have been analyzed. This research is crucial for understanding the molecular configurations and potential applications in material science and chemistry (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZDMFGGCYRTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

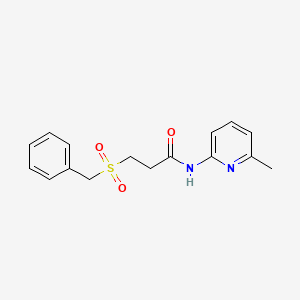

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

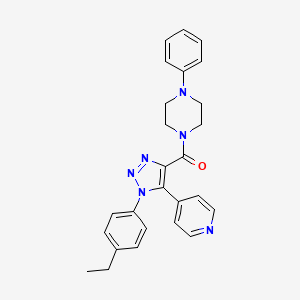

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

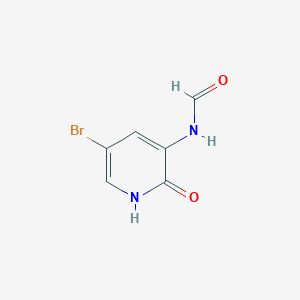

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

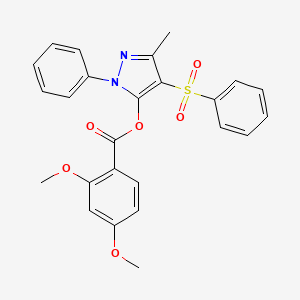

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)

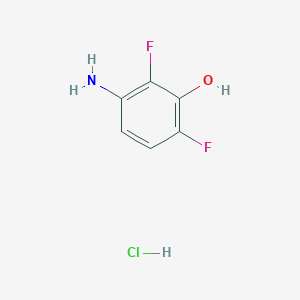

![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)